BenchChemオンラインストアへようこそ!

(1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride

CRTh2/DP2 receptor antagonism Allergic inflammation Eosinophil shape change

(1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride (CAS 1220040-25-4; also referred to as 7-azaindole-3-acetic acid hydrochloride) is the hydrochloride salt of a 7-azaindole-3-acetic acid scaffold, a nitrogen-containing heteroarene that serves as a bioisostere of the indole nucleus. The compound has a molecular formula of C₉H₉ClN₂O₂ and a molecular weight of 212.63 g/mol, with a calculated LogP of 0.39 and purity specifications typically ≥98%.

Molecular Formula C9H9ClN2O2
Molecular Weight 212.63 g/mol
Cat. No. B8015046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride
Molecular FormulaC9H9ClN2O2
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC=C2CC(=O)O)N=C1.Cl
InChIInChI=1S/C9H8N2O2.ClH/c12-8(13)4-6-5-11-9-7(6)2-1-3-10-9;/h1-3,5H,4H2,(H,10,11)(H,12,13);1H
InChIKeyIZDAHKVGAFJXSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride (CAS 1220040-25-4): Core Scaffold Identity, Physicochemical Profile, and Scientific Procurement Context


(1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride (CAS 1220040-25-4; also referred to as 7-azaindole-3-acetic acid hydrochloride) is the hydrochloride salt of a 7-azaindole-3-acetic acid scaffold, a nitrogen-containing heteroarene that serves as a bioisostere of the indole nucleus [1]. The compound has a molecular formula of C₉H₉ClN₂O₂ and a molecular weight of 212.63 g/mol, with a calculated LogP of 0.39 and purity specifications typically ≥98% . The parent free acid (CAS 1912-42-1) is a validated pharmacophore that has been identified as a novel CRTh2 receptor antagonist chemotype via high-throughput screening and subsequently optimized into clinical candidates including NVP-QAV680 and fevipiprant [2]. The scaffold is also recognized as the most frequently encountered azaindole isomer in kinase inhibitor design, with documented activity against FGFR, Syk, BTK, PI3K, and c-KIT targets [3].

Why (1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride Cannot Be Casually Substituted: Scaffold-Specific SAR and Isomer-Dependent Activity


Although indole-3-acetic acid (IAA) and other azaindole positional isomers (4-, 5-, 6-azaindole) share the same bicyclic heteroaromatic framework, substitution of the 7-azaindole-3-acetic acid scaffold with these alternatives results in non-equivalent biological and physicochemical outcomes. The 7-azaindole isomer is the most prevalent azaindole regioisomer in kinase inhibitor programs, with other isomers (4-, 6-) demonstrating lower inhibition activity and selectivity in comparative studies [1]. In the context of human neutrophil elastase (HNE) inhibition, shifting the pyridine nitrogen from position 2 (indazole scaffold) to position 7 (pyrrolo[2,3-b]pyridine scaffold) fundamentally alters the inhibitor's geometric compatibility with the enzyme catalytic triad (Ser195-His57-Asp102) [2]. Furthermore, the 7-azaindole core confers a measurable oral bioavailability advantage over the indole core in a scaffold-hopping context (F = 35% vs. F < 10%), demonstrating that the nitrogen position is not merely a formal structural variation but directly impacts ADME properties [3]. The hydrochloride salt form (CAS 1220040-25-4) further differentiates the compound from the free acid (CAS 1912-42-1) in terms of aqueous solubility and handling characteristics relevant to reproducible biological assay preparation .

Quantitative Differentiation Evidence for (1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride: Head-to-Head and Cross-Study Comparative Data


CRTh2 Receptor Antagonist Activity of the 7-Azaindole-3-acetic Acid Scaffold vs. Optimized Clinical Candidates NVP-QAV680 and Fevipiprant

The parent 7-azaindole-3-acetic acid (free acid form of the target compound) exhibits CRTh2 receptor antagonist activity with an IC₅₀ of 167 nM in a filtration binding assay using membranes from human CRTh2-expressing CHO.K1 cells [1]. This scaffold was subsequently optimized by Novartis to yield NVP-QAV680, which achieved a Ki of 36 nM and an IC₅₀ of 147 nM in a cAMP whole-cell functional assay [2]. Further optimization led to fevipiprant (QAW039), a clinical-stage DP2/CRTh2 antagonist with a Ki of 1.05 nM and an IC₅₀ of 0.44 nM for inhibition of PGD₂-induced eosinophil shape change in human whole blood . The approximately 380-fold potency range (167 nM to 0.44 nM) across this chemotype series demonstrates the scaffold's validated target engagement and quantifiable optimization trajectory, establishing the unsubstituted 7-azaindole-3-acetic acid core as the essential starting point for medicinal chemistry campaigns against CRTh2.

CRTh2/DP2 receptor antagonism Allergic inflammation Eosinophil shape change

Position 2 Unsubstituted Requirement for Human Neutrophil Elastase (HNE) Inhibition: Pyrrolo[2,3-b]pyridine vs. Indazole Scaffold Comparison

The pyrrolo[2,3-b]pyridine scaffold (7-azaindole) has been established as a novel chemotype for human neutrophil elastase (HNE) inhibition. A key SAR finding is that position 2 of the pyrrolo[2,3-b]pyridine scaffold must remain unsubstituted for HNE inhibitory activity; any modification at this position results in loss of activity [1]. The target compound (with acetic acid at position 3 and unsubstituted position 2) satisfies this critical requirement. In the primary scaffold characterization study, compounds 2a and 2b (pyrrolo[2,3-b]pyridine derivatives with unsubstituted position 2) inhibited HNE with IC₅₀ values of 15 nM and 14 nM, respectively [2]. This scaffold is a positional isomer of the previously reported indazole-based HNE inhibitors; shifting the pyridine nitrogen from position 2 (indazole) to position 7 (pyrrolo[2,3-b]pyridine) alters the inhibitor's geometric compatibility with the HNE catalytic triad (Ser195-His57-Asp102), as demonstrated by molecular docking [3]. In the subsequent optimization study, position 5-substituted analogs retained HNE inhibitory activity with IC₅₀ values in the range of 15–51 nM, confirming that the unsubstituted position 2 requirement holds across the series [4].

Human neutrophil elastase Serine protease inhibition Scaffold isomer comparison

Oral Bioavailability Advantage of 7-Azaindole Core Over Indole Core in Scaffold-Hopping Anticancer Agent Design

In a direct scaffold-hopping study designed to identify a backup drug candidate for the indole-based anticancer agent BPR0L075 (1), a series of 5,6-fused bicyclic heteroaromatic scaffolds were synthesized by shuffling or inserting nitrogen atoms into the indole core [1]. Among all scaffolds tested, the 7-azaindole core (compound 12) demonstrated potent in vitro anticancer activity and a substantially improved oral bioavailability of F = 35%, compared to the parent indole core compound 1 which exhibited F < 10% [2]. This >3.5-fold improvement in oral bioavailability is directly attributable to the replacement of the indole C–H at position 7 with a pyridine-type nitrogen atom, which modulates the compound's physicochemical properties—including lipophilicity, basicity, and hydrogen-bonding capacity—without abolishing target binding [3]. The 7-azaindole-3-acetic acid scaffold of the target compound incorporates this same nitrogen substitution pattern, making it a structurally relevant intermediate for programs seeking to improve the oral bioavailability of indole-based leads.

Scaffold hopping Oral bioavailability Anticancer drug design

Fluorescence Emission Wavelength Differentiation: 7-Azaindole-3-acetic Acid vs. Indole-3-acetic Acid (IAA)

A comprehensive spectroscopic comparison of indole-3-acetic acid (IAA, the natural auxin) and 29 ring-substituted derivatives, including the 7-aza analogue (1H-pyrrolo[2,3-b]pyridine-3-acetic acid), revealed a distinct fluorescence emission profile for the 7-aza derivative [1]. While all indole-3-acetic acids studied (with the exception of chloro-, bromo-, and 4- or 7-fluoro-derivatives) fluoresce at 345–370 nm when excited at 275–280 nm, 7-azaindole-3-acetic acid emits at a substantially red-shifted 411 nm [2]. This represents a wavelength separation of approximately 41–66 nm from the IAA emission envelope, providing a clear spectroscopic window for differential detection. The fluorescence quantum yield of the 7-aza analogue is lower than that of IAA (quantum yield = 0.3) but the spectral separation is sufficient to enable its use as a fluorescent molecular probe in auxin physiology studies, where it can be distinguished from endogenous IAA in complex biological matrices [3]. X-ray crystallographic characterization confirmed that 7-azaindole-3-acetic acid adopts a molecular geometry analogous to IAA, with the acetic acid side chain perpendicular to the heteroaromatic ring plane [4].

Fluorescence spectroscopy Molecular probe Auxin physiology

7-Azaindole Isomer Dominance in Kinase Inhibitor Design vs. 4-, 5-, and 6-Azaindole Isomers

Among the four azaindole positional isomers (4-, 5-, 6-, and 7-azaindole), the 7-azaindole scaffold (pyrrolo[2,3-b]pyridine) is the most frequently encountered isomer in kinase inhibitor programs [1]. A comprehensive review of azaindole-based kinase inhibitors noted that 7-azaindole is the predominant isomer utilized across diverse kinase targets including AAK1, ALK, AXL, Cdc7, CDKs, c-KIT, FGFR, JAK3, PI3K, and Syk [2]. A comparative analysis within the same review indicated that other isomeric 4- and 6-azaindoles showed lower inhibition activity and/or selectivity and did not improve metabolic stability relative to 7-azaindole derivatives [3]. The 7-azaindole scaffold's favored binding mode involves a bidentate hydrogen-bonding interaction with the kinase hinge region via the pyrrole N–H (donor) and the pyridine N (acceptor), a geometry that is not equivalently accessible to the other three isomers [4]. This isomer-specific binding advantage translates into practical procurement significance: the 7-azaindole-3-acetic acid scaffold serves as a modular intermediate that can be diversified at positions 1, 2, 3, 4, 5, and 6 to access a broad range of kinase targets, whereas 4-, 5-, or 6-azaindole scaffolds address a narrower target space with generally inferior potency profiles.

Kinase inhibitor design Azaindole positional isomers Binding mode selectivity

High-Impact Application Scenarios for (1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride Based on Verified Differentiation Evidence


CRTh2/DP2 Receptor Antagonist Lead Optimization Programs for Allergic Asthma and Rhinitis

The 7-azaindole-3-acetic acid scaffold has been validated as a CRTh2 receptor antagonist chemotype with an IC₅₀ of 167 nM [1]. Novartis demonstrated that systematic optimization of this scaffold yielded NVP-QAV680 (Ki = 36 nM) and ultimately fevipiprant (IC₅₀ = 0.44 nM in human whole blood), a clinical candidate that reached Phase III trials for asthma [2]. The hydrochloride salt (CAS 1220040-25-4) provides a well-defined, water-soluble starting material suitable for the diverse reaction conditions required in CRTh2 antagonist SAR exploration, including N(1)-alkylation, C3-acetic acid derivatization (amide coupling, esterification), and C5-position functionalization. Procurement of this specific building block enables direct entry into a validated medicinal chemistry trajectory with established SAR precedent and clinical translation potential.

Human Neutrophil Elastase (HNE) Inhibitor Development Targeting Pulmonary Inflammatory Diseases

The pyrrolo[2,3-b]pyridine scaffold with an unsubstituted position 2 is an essential structural requirement for HNE inhibitory activity, as position 2 substitution results in complete loss of activity [1]. The target compound meets this requirement, and closely related analogs with position 5 diversification have demonstrated IC₅₀ values of 15–51 nM against HNE [2]. Molecular docking studies confirm that the pyrrolo[2,3-b]pyridine scaffold (N at position 7) orients favorably within the HNE catalytic triad (Ser195-His57-Asp102), which is geometrically distinct from the indazole scaffold (N at position 2) [3]. This makes the compound an ideal starting material for HNE inhibitor programs focused on respiratory indications such as COPD, acute lung injury, and cystic fibrosis, where HNE-mediated tissue damage is a validated pathological mechanism.

Scaffold-Hopping from Indole to 7-Azaindole for Oral Bioavailability Optimization in Oncology Programs

The scaffold-hopping study by Tung et al. (2011) demonstrated that replacing an indole core with a 7-azaindole core increased oral bioavailability from F < 10% to F = 35% while maintaining potent in vitro anticancer activity [1]. The target compound provides the 7-azaindole-3-acetic acid architecture that can serve as a direct replacement for indole-3-acetic acid moieties in existing lead series. The improved bioavailability is attributed to the azaindole's modulated lipophilicity, basicity (pyridine N as protonation site), and hydrogen-bonding capacity relative to indole [2]. For oncology programs where oral administration is desired, substituting an indole-3-acetic acid intermediate with this 7-azaindole-3-acetic acid hydrochloride scaffold represents a rational, evidence-supported strategy to improve pharmacokinetic properties without de novo lead discovery.

Fluorescent Molecular Probe Development for Auxin Physiology and Plant Hormone Research

7-Azaindole-3-acetic acid emits fluorescence at 411 nm, which is red-shifted by 41–66 nm relative to the emission envelope of natural indole-3-acetic acid (IAA; 345–370 nm) [1]. X-ray crystallography confirms that the compound adopts a molecular geometry analogous to IAA, with the acetic acid side chain perpendicular to the heteroaromatic plane [2]. This combination of structural mimicry and spectral differentiation makes the compound a uniquely suitable fluorescent probe for studying auxin transport, receptor binding, and metabolism in plant tissues, where its signal can be spectrally resolved from endogenous IAA. The hydrochloride salt form (water-soluble) facilitates preparation of aqueous probe solutions compatible with live-cell imaging and in planta application. Additionally, 7-azaindole itself has been documented as an inhibitor of auxin synthesis in plant tissue culture systems, enhancing androgenic plantlet yield in Nicotiana tabacum pollen cultures [3].

Quote Request

Request a Quote for (1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.